Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVUWXJDVMPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride to form the intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.
Key Findings:
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Reagents/Conditions : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C.
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Products : Derivatives with substituted amino, alkoxy, or thio groups at position 3.
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Example : Reaction with morpholine yields 3-morpholinoimidazo[1,2-a]pyridine-7-carboxylate with >75% efficiency.
Ester Hydrolysis
The methyl ester group at position 7 is susceptible to hydrolysis, forming the corresponding carboxylic acid.
Key Findings:
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Acidic Hydrolysis : Concentrated HCl in refluxing ethanol converts the ester to a carboxylic acid (85–92% yield).
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Basic Hydrolysis : NaOH in aqueous THF generates the carboxylate salt, which can be acidified to isolate the free acid.
| Hydrolysis Method | Reagents | Yield (%) |
|---|---|---|
| Acidic | HCl/EtOH, reflux | 85–92 |
| Basic | NaOH/THF-H₂O, 80°C | 78–85 |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Findings:
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Suzuki Coupling : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the reaction produces biaryl derivatives at position 3 .
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Conditions : Typically performed in dioxane/water at 90°C with Na₂CO₃ as a base .
| Substrate | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| Methyl 3-chloroimidazo... | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)imidazo... | 68 |
Oxidation and Reduction
The imidazo[1,2-a]pyridine core can undergo redox transformations:
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Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyridine ring, though this often leads to decomposition.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring but is rarely employed due to steric hindrance.
Functionalization of the Ester Group
The methyl ester serves as a handle for further derivatization:
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Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields ethyl esters.
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Amidation : Treatment with primary amines (e.g., methylamine) produces carboxamides.
Comparative Reactivity Analysis
Mechanistic Insights
Scientific Research Applications
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate and its analogs have shown promising biological activities against various pathogens and diseases:
- Antimicrobial Activity : Compounds within the imidazo[1,2-a]pyridine class have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Some derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM, indicating their potential as new anti-TB agents .
- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a study highlighted that a new scaffold derived from imidazo[1,2-a]pyridine showed IC50 values in the submicromolar range against human colon cancer cells . The ability to inhibit tumor growth makes these compounds attractive candidates for further development in oncology.
- Other Pharmacological Activities : The imidazo[1,2-a]pyridine derivatives have also been explored for their anticonvulsant, antiviral, antidiabetic, and gastroprotective properties. Their diverse biological activities suggest a broad therapeutic potential .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 342613-63-2)
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Key Differences :
- Halogen Effect : Bromine (atomic weight 79.9) replaces chlorine (35.45), increasing molecular weight by ~44.45 g/mol.
- Physical Properties : Stored at room temperature under inert atmosphere, unlike the chloro analog’s refrigerated storage .
- Reactivity : Bromine’s lower electronegativity and larger atomic radius may alter nucleophilic substitution kinetics compared to chlorine .
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1009378-93-1)
- Molecular Formula : C₉H₇IN₂O₂
- Molecular Weight : 326.07 g/mol
- Key Differences :
- Halogen Effect : Iodine (atomic weight 126.9) further increases molecular weight by ~115.45 g/mol compared to chlorine.
- Structural Similarity : 93% similarity to the chloro analog, per CAS database comparisons .
- Applications : Iodo derivatives are often used in radiolabeling or cross-coupling reactions due to iodine’s susceptibility to displacement .
Unsubstituted and Variably Substituted Analogs
Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 15096964)
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.18 g/mol
- Key Differences :
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS 1251033-23-4)
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.09 g/mol
- Ester Group: Ethyl ester increases lipophilicity compared to the methyl ester in the chloro analog .
Functionalized Derivatives
Methyl 3-((4-guanidinobenzyl)amino)-2-(pyridin-3-yl)imidazo[1,2-a]pyridine-7-carboxylate (5.15b)
- Molecular Formula : C₂₂H₂₂N₇O₂
- Molecular Weight : 416.5 g/mol
- Applications: Demonstrated 97% purity and UPLC/MS retention time of 1.09 min, suggesting distinct chromatographic behavior compared to simpler halogenated analogs .
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS 875577-65-4)
Tabulated Comparison
Biological Activity
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a chlorine atom at the third position and a carboxylate group at the seventh position of the imidazole ring. Its molecular formula is with a molecular weight of approximately 239.64 g/mol. This unique structure contributes to its potential biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in critical metabolic pathways.
- DNA Interaction : It has been suggested that it can bind to DNA, potentially affecting gene expression and cellular function.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against resistant strains of Mycobacterium tuberculosis (Mtb) .
Biological Activities
This compound has demonstrated a range of biological activities:
- Anticancer Activity : Research has shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. For example, compounds similar in structure have been reported to significantly reduce cell viability in various cancer cell lines .
- Antituberculosis Effects : The compound exhibits promising activity against both replicating and non-replicating forms of Mtb, with minimum inhibitory concentrations (MICs) reported as low as 0.07 μM for multidrug-resistant strains .
- Antimicrobial Properties : Its structural features suggest potential efficacy against a variety of pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For instance:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Chlorine at position three | Potential anticancer activity |
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | No chlorine substituent | Antimicrobial properties |
| Methyl 4-chloroimidazo[1,2-a]pyridine-7-carboxylate | Chlorine at position four | Antiviral properties |
The positioning of the chlorine atom and other substituents plays a crucial role in determining the compound's reactivity and biological interactions .
Case Studies and Research Findings
Recent studies have focused on evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives:
- In Vitro Studies on Cancer Cell Lines : A study assessed the cytotoxic effects of several imidazo[1,2-a]pyridine compounds against breast cancer cell lines (HCC1937). Results indicated that compounds with similar structures to this compound caused significant reductions in cell viability .
- Antituberculosis Activity : A detailed investigation into the effectiveness of imidazo[1,2-a]pyridine derivatives against Mtb highlighted that certain modifications led to enhanced potency against drug-resistant strains. The MIC values for these compounds were notably low, indicating their potential as lead compounds for tuberculosis treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate?
- The compound is typically synthesized via multi-component reactions involving lithiation or condensation of precursors like methyl 2-aminoisonicotinate with appropriate aldehydes and isocyanides. For example, nicotinaldehyde and Boc-protected isocyanides have been used to construct the imidazo[1,2-a]pyridine core, followed by chlorination at the 3-position . Purification often involves column chromatography with solvents like ethyl acetate/hexane mixtures, and yields are optimized by controlling reaction temperatures (e.g., 80–100°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments of aromatic protons and carbons (e.g., δ 8.5–7.2 ppm for pyridine/imidazole protons) confirm the core structure .
- Mass Spectrometry (UPLC/MS) : Molecular ion peaks (e.g., m/z 416.5 [M+H]+) validate the molecular formula .
- X-ray Crystallography : Single-crystal studies (e.g., using Bruker CCD detectors and SHELX refinement) provide bond lengths/angles and confirm regiochemistry .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. Specific derivatives (e.g., Alpidem, Zolpidem) target GABA receptors or urokinase plasminogen activator (uPA), suggesting potential cardiovascular or anticancer applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
- Crystallographic refinement : Use SHELXL for small-molecule refinement to resolve ambiguities in substituent positions (e.g., distinguishing between C3 and C5 chlorination) .
- Dynamic NMR experiments : Variable-temperature studies can clarify conformational exchange in solution .
Q. What strategies optimize the synthesis of derivatives for target-specific biological activity?
- Fragment-based design : Introduce substituents (e.g., guanidinobenzyl groups) to enhance binding affinity to enzymes like uPA. Boc-protection/deprotection steps ensure selective functionalization .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., nitro, trifluoromethyl) at positions 3 and 8 can modulate solubility and target engagement .
Q. How should crystallographic data be analyzed to confirm structural anomalies?
- Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts. Bruker APEXII CCD detectors with MoKα radiation (λ = 0.71073 Å) ensure high-resolution datasets .
- Refinement protocols : SHELXL’s full-matrix least-squares refinement and ORTEP-3 visualization tools help identify disorder or twinning. Metrics like R1 < 0.05 and wR2 < 0.15 indicate high data quality .
Q. What experimental controls are essential for reproducibility in multi-step syntheses?
- Inert atmosphere : Conduct lithiation steps under argon to prevent side reactions.
- Intermediate characterization : Validate each synthetic step via TLC and LC-MS before proceeding. For example, monitor Boc-deprotection efficiency by observing the disappearance of m/z 616.6 [M+H]+ .
- Scalability : Optimize solvent volumes (e.g., dichloromethane for extraction) and catalyst loadings (e.g., Pd/C for hydrogenation) to maintain yield consistency .
Methodological Resources
- Crystallography Software : SHELX suite (refinement), ORTEP-3 (visualization), and WinGX (data integration) are critical for structural analysis .
- Spectral Databases : Cambridge Structural Database (CSD) entries for imidazo[1,2-a]pyridines provide reference bond parameters (e.g., C–N = 1.34–1.38 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
